molecular formula C20H27N5O4 B5656215 2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No. B5656215
M. Wt: 401.5 g/mol
InChI Key: FKRJAIYIYIFUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of heteroaryl-containing benzamide derivatives, including compounds similar to the one , often targets their potential as modulators of biological activity. Such compounds are synthesized and screened for various pharmacological effects, leveraging their structural diversity to modulate biological targets effectively (Kaapjoo Park et al., 2014).

Synthesis Analysis

Synthesis efforts for related compounds have focused on creating novel heteroaryl-containing benzamide derivatives. These efforts involve comprehensive synthesis routes that aim to enhance biological activity through structural modifications. For example, the synthesis of novel glucokinase activators has been detailed, showcasing the intricate steps involved in creating potent compounds (Kaapjoo Park et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in understanding the conformational and electronic properties of such compounds. For instance, the structure of a novel benzamide derivative was elucidated using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation, providing insights into its geometric and electronic characteristics (S. Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and interaction of benzamide derivatives with biological targets are critical for their potential therapeutic applications. The design and synthesis of compounds, including their evaluation for inhibitory effects on biological pathways, underscore the importance of understanding their chemical properties (Iwanami Sumio et al., 1981).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are essential for the formulation and delivery of these compounds. Although specific data on the compound was not identified, research on analogous compounds provides a basis for understanding these critical parameters.

Chemical Properties Analysis

The chemical properties, including reactivity with biological molecules, stability under physiological conditions, and interactions with enzymes or receptors, are fundamental for the development of therapeutically relevant compounds. Studies on similar benzamide derivatives offer insights into their potential mechanism of action and therapeutic utility (Kaapjoo Park et al., 2014).

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-14(26)25-10-7-15(8-11-25)29-18-5-4-16(28-3)12-17(18)20(27)21-9-6-19-23-22-13-24(19)2/h4-5,12-13,15H,6-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRJAIYIYIFUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)OC)C(=O)NCCC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.